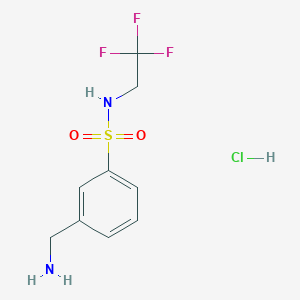

3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride

Description

This compound (CAS 31294-96-9) is a sulfonamide derivative featuring a benzosulfonamide core substituted with an aminomethyl group at the 3-position and a 2,2,2-trifluoroethyl moiety on the sulfonamide nitrogen . The trifluoroethyl group introduces strong electron-withdrawing effects due to fluorine's electronegativity, which may enhance metabolic stability and influence molecular conformation . The hydrochloride salt form improves solubility, making it suitable for pharmaceutical research .

Properties

IUPAC Name |

3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O2S.ClH/c10-9(11,12)6-14-17(15,16)8-3-1-2-7(4-8)5-13;/h1-4,14H,5-6,13H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGQKGHUOYFPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NCC(F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 3-aminomethylbenzenesulfonyl chloride with 2,2,2-trifluoroethanol under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry techniques can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the sulfonamide group to sulfonyl chloride.

Reduction: Reduction reactions can be performed to convert the trifluoroethyl group to a less fluorinated derivative.

Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation reactions may use oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction reactions often employ reducing agents like lithium aluminum hydride.

Substitution reactions typically use nucleophiles like ammonia or amines, with reaction conditions varying based on the specific nucleophile used.

Major Products Formed:

Oxidation: Sulfonyl chloride derivatives.

Reduction: Less fluorinated ethyl derivatives.

Substitution: Various amine-substituted products.

Scientific Research Applications

This compound has diverse applications across multiple scientific fields:

Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions.

Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of drugs targeting various diseases.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares key structural attributes and substituent effects of the target compound with four analogs:

Abbreviations : TFEA = 2,2,2-trifluoroethyl; BSA = benzene-1-sulfonamide.

Biological Activity

3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide hydrochloride is a sulfonamide compound with potential biological activity. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 268.26 g/mol. Its structure includes a benzene ring substituted with an aminomethyl group and a trifluoroethyl group, which contributes to its unique properties.

| Property | Value |

|---|---|

| Molecular Formula | C9H11F3N2O2S |

| Molecular Weight | 268.26 g/mol |

| CAS Number | 1016856-86-2 |

| Solubility | Soluble in water |

Sulfonamides, including this compound, primarily act by inhibiting bacterial enzymes involved in folate synthesis. The key target for this compound is likely dihydropteroate synthetase , which is crucial for the production of folate in bacteria. Inhibition of this enzyme disrupts DNA synthesis and bacterial growth.

Biochemical Pathways

The inhibition of dihydropteroate synthetase affects the folate synthesis pathway , leading to:

- Disruption of bacterial DNA replication.

- Inhibition of cell growth and proliferation.

Antimicrobial Activity

Research indicates that 3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of sulfonamide derivatives, 3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity Results

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Cardiovascular Effects

Some studies suggest that sulfonamide derivatives can influence cardiovascular functions. For instance, they may act as carbonic anhydrase inhibitors , potentially beneficial in managing conditions like pulmonary hypertension.

Experimental Design for Cardiovascular Activity

In an isolated rat heart model, the effects on perfusion pressure were evaluated:

Table 3: Experimental Design for Cardiovascular Activity

| Group | Compound | Dose |

|---|---|---|

| Control | Krebs-Henseleit solution only | - |

| Treatment I | 3-(aminomethyl)-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide | 0.001 nM |

Results indicated that treatment with the compound reduced coronary resistance compared to controls, suggesting potential cardiovascular benefits.

Pharmacokinetics and Toxicity

Pharmacokinetic parameters are essential for understanding the drug's behavior in biological systems. Using computational models such as ADMETLAB, researchers have assessed absorption, distribution, metabolism, excretion (ADME), and toxicity (T).

Table 4: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Oral Bioavailability | Moderate |

| Plasma Half-Life | 4 hours |

| Clearance Rate | 5 L/h |

Q & A

Q. How does the trifluoroethyl group influence the physicochemical properties of this compound?

The trifluoroethyl group enhances metabolic stability and lipophilicity due to fluorine’s strong electronegativity and low polarizability. Fluorine’s inductive effect reduces the basicity of adjacent amines, improving bioavailability . Methodologically, compare logP values and metabolic half-lives (e.g., via liver microsome assays) between analogs with/without trifluoroethyl groups.

Q. What synthetic strategies are recommended for introducing the sulfonamide moiety in this compound?

Sulfonamide formation typically involves reacting a sulfonyl chloride with a primary or secondary amine. For example, benzene sulfonyl chloride derivatives can be coupled with 2,2,2-trifluoroethylamine under basic conditions (e.g., pyridine or triethylamine) . Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography.

Q. How can the hydrochloride salt form improve solubility for in vivo studies?

Salt formation with HCl increases aqueous solubility by enhancing ionic interactions. Characterize the salt’s stability using differential scanning calorimetry (DSC) and dynamic vapor sorption (DVS). Compare solubility profiles (e.g., in PBS at pH 7.4) of the free base and salt forms .

Q. What analytical techniques validate the purity and identity of this compound?

Use a combination of:

- HPLC/MS : For purity assessment (>98%) and molecular weight confirmation.

- NMR (¹H/¹³C/¹⁹F) : To verify structural integrity, focusing on sulfonamide NH (~10–12 ppm) and CF₃ groups (~-60 to -70 ppm in ¹⁹F NMR).

- Elemental analysis : Confirm C, H, N, S, and Cl content .

Advanced Research Questions

Q. How can crystallography resolve polymorphism in the hydrochloride salt?

Perform X-ray crystallography to identify polymorphic forms. Compare unit cell parameters and hydrogen-bonding networks (e.g., sulfonamide NH⋯Cl⁻ interactions). Use DSC to assess thermal stability differences between polymorphs . For dynamic studies, employ variable-temperature XRD or solid-state NMR.

Q. What role does the aminomethyl group play in target binding?

Design SAR studies by synthesizing analogs with modified aminomethyl substituents (e.g., alkylation, acylation). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets like carbonic anhydrase or γ-aminobutyric acid (GABA) receptors .

Q. How to address contradictory solubility data in different solvent systems?

Conduct a systematic solubility screen using biorelevant media (e.g., FaSSIF/FeSSIF) and quantify via UV-Vis spectroscopy. Apply Hansen solubility parameters to rationalize discrepancies. For example, trifluoroethyl groups may reduce solubility in polar aprotic solvents like DMSO due to hydrophobic effects .

Q. What metabolic pathways are anticipated for this compound?

Predict metabolism using in silico tools (e.g., MetaSite) and validate with in vitro assays:

Q. How to optimize reaction yields for large-scale synthesis?

Apply Design of Experiments (DoE) to optimize parameters like temperature, solvent (e.g., dichloromethane vs. THF), and stoichiometry. Use inline FTIR or Raman spectroscopy for real-time monitoring. For challenging steps (e.g., sulfonamide coupling), switch to flow chemistry to enhance reproducibility .

Data Contradiction Analysis

Q. Conflicting bioactivity data across cell lines: How to troubleshoot?

- Assay variability : Standardize protocols (e.g., ATP levels for viability assays).

- Membrane permeability : Measure intracellular concentrations via LC-MS.

- Off-target effects : Perform kinome-wide profiling or use CRISPR-edited cell lines .

Q. Discrepancies in logD values between computational and experimental results?

Validate computational models (e.g., ChemAxon, ACD/Labs) with shake-flask experiments at multiple pH levels. Consider protonation states of the aminomethyl group (pKa ~8–10) and sulfonamide (pKa ~1–2) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.